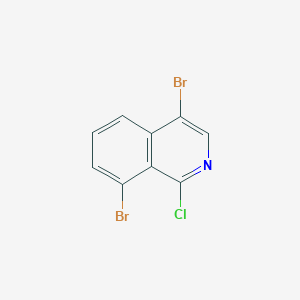

4,8-Dibromo-1-chloroisoquinoline

描述

Strategic Significance of Halogenated Heterocycles as Synthetic Intermediates in Advanced Organic Synthesis.

Halogenated heterocyclic compounds, which are organic ring structures containing at least one non-carbon atom and one or more halogen atoms, are of immense strategic importance in modern organic synthesis. acs.org Their utility lies in their role as versatile synthetic intermediates. The presence of halogen atoms on the heterocyclic core provides reactive handles for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. whiterose.ac.ukrsc.org This capability enables chemists to construct complex molecular frameworks from simpler, halogenated precursors.

The nature and position of the halogen substituents can be tuned to control the regioselectivity of these coupling reactions, a critical aspect in the synthesis of highly functionalized molecules. acs.orgmdpi.com The differential reactivity of various halogens (I > Br > Cl > F) in processes like oxidative addition to a metal center allows for sequential and site-selective modifications of polyhalogenated systems. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of molecules with tailored electronic and steric properties for applications ranging from pharmaceuticals to organic electronics. rsc.org

The Isoquinoline (B145761) Scaffold: A Versatile Platform for Diverse Chemical Transformations and Research.

The isoquinoline motif, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. harvard.edunih.gov This scaffold is a core component of numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which exhibit a wide range of biological activities. researchgate.net The inherent chemical properties of the isoquinoline ring system make it a versatile platform for diverse chemical transformations.

The nitrogen atom in the isoquinoline ring imparts basicity and influences the electron distribution of the aromatic system, making it susceptible to various modifications. nih.gov The different positions on the isoquinoline core can be functionalized through a variety of reactions, including electrophilic substitution, nucleophilic substitution, and transition-metal-catalyzed C-H activation. mdpi.comresearchgate.net The ability to introduce a wide array of functional groups onto the isoquinoline scaffold allows for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science. nih.govmdpi.com The development of novel synthetic methodologies to access diversely substituted isoquinolines remains an active and important area of chemical research. rsc.orgharvard.edu

Research Challenges and Opportunities in the Synthesis and Reactivity of Polyhalogenated Isoquinolines, with Specific Reference to 4,8-Dibromo-1-chloroisoquinoline.

The synthesis and functionalization of polyhalogenated isoquinolines, such as this compound, present both significant challenges and exciting opportunities for chemists. A primary challenge lies in the regioselective introduction of multiple halogen atoms onto the isoquinoline core. Traditional electrophilic halogenation methods can often lead to mixtures of isomers, necessitating complex purification steps. Modern synthetic strategies are continuously being developed to achieve greater control over the halogenation pattern. harvard.edunih.gov

A major opportunity, and a concurrent challenge, in the chemistry of polyhalogenated isoquinolines is their selective functionalization. In a molecule like this compound, the three halogen atoms exhibit differential reactivity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bonds are generally more reactive than the carbon-chlorine bond. However, the electronic and steric environment of each halogen also plays a crucial role. The chlorine at the C1 position is activated by the adjacent nitrogen atom, while the bromine atoms at C4 and C8 are in different electronic environments.

Predicting and controlling which halogen will react selectively is a significant research focus. acs.orgmdpi.com Achieving this selectivity allows for the stepwise and controlled introduction of different substituents, creating highly complex and valuable molecules from a single polyhalogenated precursor. For this compound, the ability to selectively functionalize the C4, C8, and C1 positions in a controlled sequence would provide access to a diverse range of novel chemical entities. The development of new catalytic systems and a deeper understanding of the factors governing regioselectivity in these reactions are key areas of ongoing research. mdpi.comnih.gov

Below is a table summarizing the key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄Br₂ClN |

| Molecular Weight | 321.39 g/mol |

| CAS Number | 1823289-79-7 |

Structure

2D Structure

3D Structure

属性

分子式 |

C9H4Br2ClN |

|---|---|

分子量 |

321.39 g/mol |

IUPAC 名称 |

4,8-dibromo-1-chloroisoquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H |

InChI 键 |

ZRVXJEBMXSRMIH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Cl |

产品来源 |

United States |

Reactivity Profiles and Selective Functionalization of 4,8 Dibromo 1 Chloroisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Isoquinolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govnih.gov In the context of halogenated isoquinolines, these reactions enable the introduction of a wide array of substituents, paving the way for the synthesis of diverse and complex molecules. nih.govnih.gov

Chemoselective Suzuki-Miyaura Coupling at Differentiated Halogen Sites (e.g., Bromine vs. Chlorine)

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. nih.govnih.gov In polyhalogenated systems like 4,8-dibromo-1-chloroisoquinoline, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve chemoselective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura couplings.

The selectivity and efficiency of Suzuki-Miyaura couplings on polyhalogenated substrates are highly dependent on the catalytic system employed. polyu.edu.hk The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can dictate which halogen is preferentially activated. polyu.edu.hkcapes.gov.br For instance, certain ligands can promote the selective activation of a C-Cl bond over a C-OTf bond, a reversal of the typical reactivity order. polyu.edu.hk This highlights the importance of ligand design in achieving position-specific functionalization. The development of highly active catalysts has also enabled the coupling of a broad range of aryl and heteroaryl halides with various organoboron reagents under mild conditions. nih.govcapes.gov.br

Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling Reactions

| Ligand | Common Name | Application |

| P(t-Bu)3 | Tri-tert-butylphosphine | Favors reaction at C-Cl over C-OTf in specific cases. polyu.edu.hk |

| PCy3 | Tricyclohexylphosphine | Can favor reaction at C-OTf over C-Cl. polyu.edu.hk |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Confers high activity for coupling aryl and heteroaryl halides. capes.gov.br |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Used for coupling of heteroaryltrifluoroborates. nih.gov |

| t-BuBrettPhos | Used in C-O coupling reactions. mit.edu |

The substrate scope for Suzuki-Miyaura couplings on di- and trihaloaryl systems is broad, encompassing a variety of aryl and heteroaryl halides. researchgate.netresearchgate.netmdpi.com Both electron-donating and electron-withdrawing groups on the coupling partners are generally well-tolerated. researchgate.netmdpi.com However, limitations can arise. For example, sterically hindered substrates may react more slowly or require more specialized catalytic systems. nih.gov While aryl chlorides are often more challenging substrates than aryl bromides or iodides, the development of highly active catalysts has expanded their utility in these reactions. nih.gov

Stille Coupling and Other Organometallic Transmetalation Reactions

The Stille coupling reaction, which pairs an organotin compound with an organic halide or pseudohalide, is another versatile palladium-catalyzed C-C bond-forming reaction. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to functionalize halogenated isoquinolines. researchgate.net The reactivity of the halide in Stille couplings generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity allows for selective couplings in polyhalogenated systems. researchgate.net Other organometallic transmetalation reactions, such as the Negishi coupling (using organozinc reagents), also provide effective methods for the derivatization of halogenated heterocycles. nih.gov

C-N and C-O Cross-Coupling Reactions for Heteroatom Incorporation

Palladium-catalyzed cross-coupling reactions are also instrumental in forming carbon-heteroatom bonds, such as C-N and C-O bonds. mit.eduunimi.it The Buchwald-Hartwig amination is a key method for the N-arylation of amines with aryl halides. nih.gov Similarly, palladium-catalyzed etherification allows for the formation of aryl ethers from aryl halides and alcohols. mit.edu These reactions are crucial for introducing nitrogen- and oxygen-containing functional groups onto the isoquinoline (B145761) core, which is a common feature in many biologically active molecules. The development of specialized ligands has been critical in overcoming challenges such as the coupling of hindered amines and the suppression of side reactions in C-O couplings. mit.edu

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Isoquinoline System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comnih.gov In the isoquinoline system, the presence of the nitrogen atom makes the ring more susceptible to nucleophilic attack, especially at positions C-1, C-2, and C-4. quimicaorganica.orgyoutube.com Halogens at these positions can be readily displaced by nucleophiles.

For isoquinoline derivatives, nucleophilic substitution is highly favored at the C-1 position. quimicaorganica.orgyoutube.comquora.com This is because the attack of a nucleophile at this position generates a negatively charged intermediate that is effectively stabilized by the adjacent nitrogen atom and the fused benzene (B151609) ring. quimicaorganica.orgquora.com Therefore, in this compound, the chlorine atom at the C-1 position is expected to be the most susceptible to nucleophilic attack. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the halide leaving group to restore aromaticity. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions on halogenated isoquinolines.

Differential Reactivity of Halogens at C1, C4, and C8 Towards Nucleophiles

The halogen atoms at the C1, C4, and C8 positions of this compound exhibit pronounced differences in their susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C1 position is significantly more reactive than the bromine atoms at C4 and C8. This heightened reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. This allows for selective displacement of the C1-chloro group by various nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromo substituents at C4 and C8 intact.

The bromine atoms at C4 and C8 are considerably less reactive towards nucleophiles under typical SNAr conditions. The C4-Br bond is situated on the carbocyclic ring and is less activated towards nucleophilic attack. While the C8-Br is on the heterocyclic ring, its reactivity is not as pronounced as the C1-Cl. This differential reactivity is a key feature for the selective functionalization of the molecule.

Solvent and Reagent Effects on SNAr Selectivity

The selectivity of nucleophilic aromatic substitution on this compound can be further controlled by the judicious choice of solvents and reagents. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they can effectively solvate the charged intermediates and facilitate the departure of the halide leaving group.

The nature of the nucleophile is also a critical determinant of selectivity. Moreover, the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, enables the selective functionalization of the less reactive C-Br bonds at the C4 and C8 positions. The selection of appropriate ligands and reaction conditions is crucial for directing the regioselectivity of these transformations.

Direct C-H Functionalization in the Presence of Halogens.

Beyond the functionalization of the carbon-halogen bonds, the direct activation and derivatization of the C-H bonds of this compound offer a more atom- and step-economical approach to molecular diversification.

Regioselective C-H Activation and Derivatization Strategies.

Palladium-catalyzed direct C-H functionalization has proven to be a powerful method for the regioselective introduction of new substituents onto the isoquinoline core. By employing directing groups, typically attached to the isoquinoline nitrogen, the catalyst can be guided to a specific C-H bond, enabling its cleavage and subsequent coupling with various partners. This strategy allows for the selective arylation, alkenylation, or alkylation of the isoquinoline scaffold while preserving the halogen atoms for subsequent transformations.

Elaboration through Electrophilic Aromatic Substitution (SEAr) at Unsubstituted Positions.

While the isoquinoline nucleus is generally electron-deficient, electrophilic aromatic substitution (SEAr) can be achieved at the unsubstituted positions of this compound under forcing conditions. The more electron-rich carbocyclic ring is the more likely site for such reactions. The existing halogen substituents and the nitrogen atom exert directing effects, which must be taken into account. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. The bromine atoms are deactivating but ortho-, para-directing, suggesting that substitution would preferentially occur at the C5 or C7 positions. However, these reactions often require harsh conditions and may result in mixtures of products.

Radical Reactions Involving Halogenated Isoquinolines.

Halogenated isoquinolines are also amenable to functionalization via radical pathways. These reactions provide an alternative to traditional ionic or transition-metal-catalyzed methods. Radical reactions can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis. The regioselectivity of radical addition to the isoquinoline ring is influenced by the stability of the resulting radical intermediates and steric hindrance. The halogen atoms can also participate in the radical process, potentially undergoing single-electron transfer or homolytic cleavage under appropriate conditions.

Mechanistic Elucidation of Reactions Involving 4,8 Dibromo 1 Chloroisoquinoline

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are paramount in the functionalization of 4,8-dibromo-1-chloroisoquinoline. The distinct electronic and steric environments of the C1-Cl, C4-Br, and C8-Br bonds allow for selective transformations, primarily through palladium-catalyzed processes like Suzuki, Stille, and Sonogashira couplings.

The catalytic cycles of these reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The generally accepted mechanism for these transformations begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, and its facility is highly dependent on the nature of the carbon-halogen bond. wikipedia.org For this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond typically directs the initial oxidative addition to one of the bromine-substituted positions.

Subsequent to oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) center. wikipedia.orgorganic-chemistry.org This step is often facilitated by a base in the Suzuki reaction to activate the organoboron species. organic-chemistry.org The final step, reductive elimination, results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle. wikipedia.org

Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the isoquinoline (B145761). | Pd(0) complex, Aryl-Pd(II)-Halide complex |

| Transmetalation | An organic group is transferred from the organometallic reagent to the palladium(II) center. | Aryl-Pd(II)-Halide complex, Di-organic-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. | Di-organic-Pd(II) complex, Coupled product, Pd(0) complex |

Investigation of Radical Intermediates and Propagation Pathways in Photochemical and Initiated Processes

While ionic pathways dominate many transformations of this compound, the potential for reactions proceeding through radical intermediates, particularly under photochemical or radical-initiated conditions, cannot be overlooked. The carbon-halogen bonds in the molecule can undergo homolytic cleavage upon exposure to UV light or in the presence of radical initiators to generate aryl radicals. libretexts.org

The general mechanism for such a free radical substitution reaction involves three key stages: initiation, propagation, and termination. libretexts.org

Initiation: This stage involves the formation of initial radical species. For instance, UV light can induce the homolysis of a bromine molecule (if present as a reagent) or, more directly, the C-Br bond in the isoquinoline, which is weaker than the C-Cl bond. libretexts.org

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to form a new radical. An isoquinoline radical could, for example, abstract a hydrogen atom from a solvent molecule, or a bromine radical could abstract a hydrogen from an alkane, which then reacts with the isoquinoline.

Termination: This stage involves the combination of two radical species, which removes them from the reaction cycle and terminates the chain reaction. libretexts.org

The selectivity in free-radical halogenation is a critical aspect. Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.comyoutube.com This is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the products and is thus more sensitive to the stability of the resulting radical. masterorganicchemistry.com In the context of this compound, any radical process would likely involve the more labile bromine atoms.

Table 2: General Stages of a Free Radical Halogenation Reaction

| Stage | Description |

| Initiation | Formation of initial radical species, often through photolysis or thermolysis. |

| Propagation | A series of reactions where radicals react with non-radical species to form new radicals. |

| Termination | Combination of two radicals to form a stable, non-radical product. |

Kinetic and Thermodynamic Studies of Reaction Pathways and Rate-Determining Steps

The kinetics and thermodynamics of reactions involving this compound are instrumental in understanding reaction mechanisms and optimizing conditions. For transition metal-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step. nih.gov The reaction rates for aryl halides in these couplings generally follow the order of bond strength: C-I > C-Br > C-Cl. nih.gov Therefore, reactions with this compound are expected to proceed faster at the bromo-substituted positions than at the chloro-substituted position.

Kinetic studies on nucleophilic aromatic substitution reactions of related halo-substituted aromatic compounds have shown that the reaction rates are influenced by the nature of the leaving group and the electronic properties of the aromatic ring. cam.ac.uk For this compound, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system activates the halide positions towards nucleophilic attack.

Thermodynamic considerations also play a crucial role. Halogen exchange reactions, such as the Finkelstein reaction, are equilibrium processes. wikipedia.org The position of the equilibrium is determined by factors such as the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts. wikipedia.org In solution, the thermodynamics of halogen bonding can also influence reaction pathways, with stronger halogen bonds forming with more polarizable halogens like bromine and iodine. rsc.orgacs.org

Role of Halogen Atoms in Directing Reaction Mechanisms and Selectivity

The three halogen atoms in this compound exert a profound influence on the molecule's reactivity and the selectivity of its transformations. The inherent differences in the C-Br and C-Cl bond strengths are a primary determinant of selectivity in many reactions. The C-Br bonds are weaker than the C-Cl bond, making them more susceptible to cleavage in processes like oxidative addition in palladium-catalyzed couplings. nih.gov This differential reactivity allows for the selective functionalization of the bromo-positions while leaving the chloro-position intact, or vice-versa under specific conditions.

Furthermore, the halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the conformation of reactants and intermediates, and thereby affect the selectivity of a reaction. rsc.org In halogen bonding, a covalently bound halogen atom acts as an electrophilic species (a halogen bond donor). rsc.org The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). rsc.org

Table 3: Relative Reactivity of Halogens in Common Transformations

| Transformation | Reactivity Order | Rationale |

| Palladium-Catalyzed Cross-Coupling | C-I > C-Br > C-Cl | Decreasing bond strength facilitates oxidative addition. nih.gov |

| Nucleophilic Aromatic Substitution | C-F > C-Cl > C-Br > C-I | Generally follows electronegativity for the attack step, but leaving group ability is also crucial. |

| Halogen Bonding Donor Strength | I > Br > Cl > F | Increasing polarizability of the halogen atom. rsc.org |

Computational Verification and Prediction of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. rsc.orgmontclair.edu DFT calculations can provide detailed insights into reaction pathways, the structures of transition states and intermediates, and the energetics of a reaction. rsc.orgresearchgate.net

For transition metal-catalyzed reactions involving substrates like this compound, computational studies can be employed to:

Model the catalytic cycle and determine the rate-determining step. rsc.org

Investigate the effect of different ligands on the catalyst's activity and selectivity.

Predict the regioselectivity of reactions by comparing the activation barriers for oxidative addition at the different halogenated positions. researchgate.net

Explore the potential for alternative, non-intuitive reaction pathways.

Computational studies on related systems have shown, for example, that the oxidative addition of aryl halides to a palladium catalyst can proceed through different mechanistic pathways depending on the solvent and ligands. researchgate.net DFT calculations can also be used to understand the origin of stereoselectivity in reactions by analyzing the energies of diastereomeric transition states. cam.ac.uk While specific computational studies on this compound may be limited, the principles and methodologies can be readily applied to predict its reactivity and guide experimental work.

Computational and Theoretical Investigations of 4,8 Dibromo 1 Chloroisoquinoline

Electronic Structure Analysis and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4,8-Dibromo-1-chloroisoquinoline, these methods can map out its electronic landscape, offering predictions on its stability, reactivity, and the specific sites at which it is likely to undergo chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). imperial.ac.uk

In the case of isoquinoline (B145761), the nitrogen atom and the aromatic system define the initial FMO landscape. The introduction of three electron-withdrawing halogen atoms—a chlorine at the C-1 position and bromines at the C-4 and C-8 positions—profoundly modifies the FMO energies. These halogens, through their inductive effects, withdraw electron density from the ring system, leading to a significant stabilization (lowering of energy) of both the HOMO and LUMO.

A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more susceptible to nucleophilic attack. researchgate.net Conversely, a lower HOMO energy suggests it is a poorer electron donor, indicating decreased reactivity towards electrophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. youtube.com Computational models predict that the extensive halogenation in this compound would substantially lower the LUMO energy, making the molecule highly activated towards nucleophiles, particularly at the pyridine (B92270) ring positions.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) Calculated via DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline (Reference) | -6.58 | -1.02 | 5.56 |

| This compound | -7.15 | -2.54 | 4.61 |

This table presents hypothetical data based on established theoretical principles to illustrate the expected electronic effects of halogenation on the isoquinoline scaffold.

The distribution of electron density within this compound dictates the sites most prone to electrophilic or nucleophilic attack. The electronegative nitrogen atom in the isoquinoline ring inherently polarizes the molecule, withdrawing electron density from the carbon atoms, especially those in the pyridine ring. youtube.com This effect makes the C-1 and C-3 positions electrophilic and susceptible to attack by nucleophiles. researchgate.netambeed.com

In this compound, this intrinsic electrophilicity is significantly amplified by the halogen substituents.

C-1 Position: The chlorine atom at C-1 is a good leaving group and its electron-withdrawing nature makes this position the primary site for nucleophilic aromatic substitution (SNAr). The rate of nucleophilic substitution on halogenated isoquinolines is known to be highest at the C-1 position. youtube.com

C-4 and C-8 Positions: The bromine atoms at these positions also create electrophilic centers, though they are generally less reactive towards SNAr than the C-1 position unless under specific reaction conditions.

Benzenoid Ring: Electrophilic substitution, which typically occurs on the electron-rich benzene (B151609) ring of isoquinoline at positions C-5 and C-8, would be strongly disfavored due to the deactivating effects of both the pyridine nitrogen and the bromine atom at C-8. rsc.orgambeed.com

Natural Bond Orbital (NBO) analysis and electrostatic potential mapping are computational techniques used to quantify this charge distribution and visualize the electrophilic/nucleophilic character of different regions of the molecule.

Table 2: Illustrative Calculated Partial Atomic Charges for Selected Atoms

| Atom | Partial Charge (a.u.) | Predicted Reactivity |

| N-2 | -0.45 | Nucleophilic center (Lewis basicity) |

| C-1 | +0.38 | Highly Electrophilic (Nucleophilic attack) |

| C-3 | +0.15 | Electrophilic |

| C-4 | +0.12 | Electrophilic |

| C-8 | +0.10 | Electrophilic |

This table presents hypothetical data based on established theoretical principles to illustrate the expected charge distribution.

Conformation and Isomerism in Halogenated Isoquinoline Derivatives

As a fused, bicyclic aromatic system, the isoquinoline core is inherently planar. For this compound, the molecule is expected to be largely rigid and planar. However, minor deviations from perfect planarity could arise from steric strain, particularly due to the peri-interaction between the bromine atom at the C-8 position and the nitrogen atom at the N-2 position. High-level computational geometry optimizations can precisely calculate bond lengths, bond angles, and any dihedral angle distortions that might occur due to such steric crowding.

Beyond conformational considerations, it is important to recognize the existence of numerous positional isomers for a di-bromo-chloro-isoquinoline. The specific placement of the three halogen atoms at positions 1, 4, and 8 defines the unique chemical and electronic properties of this compound compared to other isomers, such as 1,3-dibromo-6-chloroisoquinoline or 3,6-dibromo-1-chloroisoquinoline. Each isomer will have a distinct electronic structure and reactivity profile.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. youtube.com It provides a balance of computational cost and accuracy, allowing for the detailed exploration of reaction energy profiles. For a molecule like this compound, DFT can be used to model potential reactions, such as its likely nucleophilic aromatic substitution, and to understand the factors controlling reaction rates and product formation.

A key application of DFT is the calculation of the potential energy surface for a given reaction. This involves determining the energies of the reactants, products, and all intermediates and transition states in between. From these energies, critical thermodynamic and kinetic parameters can be derived.

Activation Barriers (ΔE‡ or ΔG‡): The energy difference between the transition state and the reactants, known as the activation energy or Gibbs free energy of activation, determines the reaction rate. A lower activation barrier corresponds to a faster reaction.

For the SNAr reaction of this compound with a nucleophile (e.g., methoxide), DFT calculations can quantify the activation barrier for the initial attack at C-1 and the subsequent expulsion of the chloride ion.

Table 3: Illustrative DFT-Calculated Energetics for a Nucleophilic Substitution Reaction

| Reaction Parameter | Energy (kcal/mol) |

| Activation Energy (ΔG‡) | +15.5 |

| Overall Reaction Energy (ΔG) | -25.0 |

This table presents hypothetical data for the reaction of this compound with a generic nucleophile, illustrating how DFT can quantify reaction barriers.

A complete mechanistic study requires the structural characterization of all stationary points on the potential energy surface. DFT is used to optimize the geometries of reactants, products, and any transient species.

Reaction Intermediates: These are species that exist in a local energy minimum along the reaction coordinate. In an SNAr reaction, the key intermediate is a Meisenheimer complex, a resonance-stabilized anionic σ-complex. DFT can provide the precise bond lengths and charge distribution of this intermediate, showing how the negative charge is delocalized, particularly onto the electronegative nitrogen atom.

Transition States (TS): A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Computationally, a true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-Nu bond). Locating and characterizing these fleeting structures is crucial for understanding the kinetic viability of a proposed mechanistic step.

Non-Covalent Interactions, Including Halogen Bonding, in Molecular Aggregates and Catalysis

The arrangement of molecules in the solid state and the interactions between them are of fundamental importance in crystal engineering and materials science. In the case of this compound, a polyhalogenated aromatic N-heterocycle, non-covalent interactions, particularly halogen bonding, are expected to play a dominant role in its supramolecular assembly.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. nih.gov In this compound, the presence of three halogen atoms—two bromine and one chlorine—on an electron-deficient isoquinoline core creates multiple potential halogen bond donor sites.

Computational studies on similar halogenated heterocycles have shown that the electrostatic potential around the halogen atoms is anisotropic, with a positive σ-hole located along the extension of the C-X (X = Cl, Br) bond. acs.org This positive region can interact favorably with electron-rich areas, such as the lone pair of electrons on a nitrogen atom or the π-system of an aromatic ring in neighboring molecules.

In the context of this compound aggregates, several types of halogen bonds can be envisaged:

C-Br···N and C-Cl···N Interactions: The bromine atoms at positions 4 and 8, and the chlorine atom at position 1, can act as halogen bond donors to the nitrogen atom of another isoquinoline molecule. These interactions are highly directional and can lead to the formation of linear or zig-zag chains in the crystal lattice.

Halogen···π Interactions: The halogen atoms can also interact with the π-electron cloud of the isoquinoline ring system of an adjacent molecule.

The potential for these specific and directional interactions also suggests that this compound could be a valuable building block in the design of co-crystals and other supramolecular assemblies. By selecting appropriate halogen bond acceptors, it may be possible to control the resulting solid-state structure and its properties.

Furthermore, the principles of halogen bonding are increasingly being applied in the field of catalysis. While there is no specific literature on the catalytic applications of this compound, its ability to act as a halogen bond donor suggests potential utility in organocatalysis, for example, in activating substrates through non-covalent interactions.

Below is a table summarizing the expected characteristics of the primary halogen bonds involving this compound, based on general findings for similar compounds.

| Interaction Type | Donor Atom(s) | Acceptor Site(s) | Expected Relative Strength | Potential Role in Aggregation |

| C-X···N | C4-Br, C8-Br, C1-Cl | Isoquinoline Nitrogen | Br···N > Cl···N | Formation of 1D chains |

| C-X···X' | C4-Br, C8-Br, C1-Cl | Br, Cl on adjacent molecule | Br···Br/Cl > Cl···Cl | Inter-chain linking, 2D/3D networks |

| C-X···π | C4-Br, C8-Br, C1-Cl | Isoquinoline π-system | Moderate | Stabilization of layered structures |

In Silico Design for Novel Synthetic Routes and Functionalization Strategies

Computational chemistry offers powerful tools for the rational design of synthetic strategies, allowing for the prediction of reactivity and the exploration of reaction mechanisms before embarking on laboratory work. For a molecule like this compound, in silico methods can be invaluable for devising novel synthetic routes and planning selective functionalization.

The electronic properties of the isoquinoline ring are significantly perturbed by the presence of the three halogen atoms. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations can reveal the most electron-deficient and electron-rich sites in the molecule, thereby predicting its reactivity towards different reagents.

For this compound, we can anticipate the following from a computational analysis:

Electrophilic and Nucleophilic Sites: The nitrogen atom is expected to be the most nucleophilic center. The carbon atoms bonded to the halogens are likely to be electrophilic and thus susceptible to nucleophilic attack, particularly in the context of palladium-catalyzed cross-coupling reactions. researchgate.net

Reactivity towards Functionalization: The relative reactivity of the C-Cl and C-Br bonds can be assessed computationally. Generally, C-Br bonds are more reactive than C-Cl bonds in cross-coupling reactions. DFT calculations can quantify the bond dissociation energies and activation barriers for oxidative addition to a metal catalyst, providing a more nuanced prediction of selectivity. researchgate.net This is crucial for planning sequential functionalization, where one halogen is selectively replaced while the others remain intact.

Designing Novel Synthetic Routes: Beyond functionalization, computational approaches can aid in the design of novel synthetic routes to the this compound core itself. For instance, the feasibility of various cyclization strategies to form the isoquinoline ring system with the desired halogenation pattern could be evaluated. organic-chemistry.org Reaction modeling can help identify the most promising precursors and reaction conditions.

A hypothetical workflow for the in silico design of a functionalization strategy for this compound could involve:

Geometry Optimization and Electronic Structure Calculation: Obtaining the ground-state geometry and electronic properties of the molecule using DFT.

Reactivity Index Calculation: Determining local reactivity descriptors, such as Fukui functions or the dual descriptor, to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attack.

Reaction Mechanism Simulation: Modeling the reaction pathways for potential functionalization reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at each of the halogenated positions. This would involve locating transition states and calculating activation energies to predict the most favorable reaction pathway and the expected regioselectivity.

Virtual Screening of Reaction Conditions: Computationally screening different catalysts, ligands, and solvents to identify conditions that could enhance the yield and selectivity of the desired transformation.

The table below outlines the key computational parameters and their implications for designing synthetic strategies for this compound.

| Computational Parameter | Information Provided | Relevance to Synthetic Design |

| Molecular Electrostatic Potential (MEP) | Maps the electron-rich and electron-deficient regions of the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the ability to donate or accept electrons. | Helps in understanding reactivity in pericyclic reactions and with orbital-controlled reagents. |

| Bond Dissociation Energies (BDEs) | The energy required to break a specific bond homolytically. | Predicts the relative reactivity of the C-Cl and C-Br bonds in radical reactions or oxidative addition. |

| Transition State Energy Barriers | The energy difference between reactants and the transition state. | Predicts the kinetic feasibility and regioselectivity of a reaction. |

By leveraging these in silico techniques, chemists can significantly streamline the development of synthetic routes to novel derivatives of this compound, reducing the amount of trial-and-error experimentation required.

Strategic Applications of 4,8 Dibromo 1 Chloroisoquinoline in Complex Molecule Synthesis

Modular Synthesis of Polyfunctionalized Isoquinoline (B145761) Scaffolds from 4,8-Dibromo-1-chloroisoquinoline.

The distinct electronic environments of the C1, C4, and C8 positions would be the cornerstone of a modular synthetic approach. The C1-chloro substituent is part of a π-deficient pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C4 and C8-bromo substituents on the benzene (B151609) ring would be more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity would allow for a stepwise introduction of various functional groups. For instance, a nucleophile could first displace the C1-chloride, followed by selective Suzuki, Stille, or Sonogashira cross-coupling reactions at the C4 and C8 positions under different catalytic conditions. This would provide a modular route to a wide array of tri-substituted isoquinolines.

Divergent Synthetic Pathways from a Common Halogenated Intermediate.

From the central intermediate, this compound, numerous divergent synthetic pathways could be envisioned. A synthetic chemist could choose to first address the C1 position with a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 1-substituted-4,8-dibromoisoquinolines. Each of these new intermediates could then be subjected to a range of cross-coupling reactions at the C4 and C8 positions, leading to an exponential increase in molecular diversity from a single starting material. The order of reactions could also be reversed, with initial cross-coupling at the C4 or C8 position, followed by substitution at C1, further expanding the accessible chemical space.

Construction of Fused and Bridged Polycyclic Systems Incorporating the Isoquinoline Core.

The presence of multiple halogen atoms would make this compound an ideal precursor for the construction of complex polycyclic systems. Intramolecular cyclization reactions could be designed by installing appropriate functional groups through the halogen handles. For example, a Sonogashira coupling at C8 followed by a nucleophilic attack from a group introduced at C1 could lead to the formation of a new fused ring. Similarly, tandem or domino reactions, such as a Suzuki coupling at C4 followed by an intramolecular Heck reaction involving a substituent at C1, could be employed to build intricate, bridged architectures.

Assembly of Oligomeric and Polymeric Materials Utilizing Isoquinoline Units.

In the realm of materials science, di- or tri-halogenated aromatic compounds are valuable monomers for polymerization reactions. This compound could theoretically serve as a monomer in step-growth polymerization. For instance, polycondensation reactions via repeated cross-coupling reactions (e.g., Suzuki or Stille polycondensation) could be used to synthesize novel conjugated polymers incorporating the isoquinoline unit. The properties of such polymers, including their electronic and photophysical characteristics, could be tuned by the choice of co-monomers, making them potentially interesting for applications in organic electronics.

Development of Advanced Synthetic Methodologies Through its Use as a Model Substrate for New Reactions.

The distinct reactivity of the three halogen atoms would make this compound an excellent model substrate for the development and optimization of new synthetic methods. Researchers could use this compound to test the selectivity of new catalysts for C-Br versus C-Cl bond activation in cross-coupling reactions. It could also serve as a platform to investigate site-selectivity in direct C-H activation/halogenation or other functionalization reactions, thereby contributing to the broader toolkit of synthetic organic chemistry.

常见问题

Q. What techniques mitigate halogen exchange during functionalization of this compound?

- Methodological Answer :

- Protective groups : Temporarily mask chlorine with trimethylsilyl groups during Grignard reactions .

- Low-temperature lithiation : Use LDA at −78°C to selectively deprotonate positions adjacent to bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。